4-O-Methyl-12-O-tetradecanoylphorbol 13-acetate

概要

説明

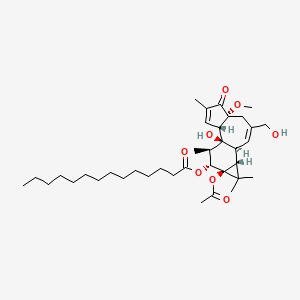

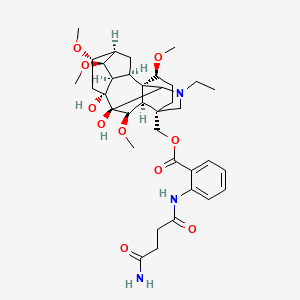

4-O-Methyl-12-O-tetradecanoylphorbol 13-acetate is a diester of phorbol . It is also known as tetradecanoylphorbol acetate, tetradecanoyl phorbol acetate, and phorbol 12-myristate 13-acetate (PMA) . It is often employed in biomedical research to activate the signal transduction enzyme protein kinase C (PKC) .

Molecular Structure Analysis

The empirical formula of this compound is C37H58O8 . Its molecular weight is 630.85 .Chemical Reactions Analysis

This compound is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical and Chemical Properties Analysis

This compound appears as white crystals . This chemical may be sensitive to prolonged exposure to air, light, and ambient temperatures . It will hydrolyze under alkaline or acidic conditions .科学的研究の応用

Impact on Metabolic Cooperation in Human Fibroblasts : 4-O-Methyl-12-O-tetradecanoylphorbol 13-acetate impacts metabolic cooperation between human fibroblasts. It affects the transfer of nucleotides and intercellular communication, suggesting its role in cellular interaction studies (Mosser & Bols, 1982).

Comparison with Other Phorbol Esters in Skin Responses : It has a different mechanism of action compared to 12-O-tetradecanoylphorbol-13-acetate (TPA) in skin applications. While TPA induces sustained epidermal hyperplasia, this compound does not, indicating its usefulness in studies of skin cell biology and potentially in dermatological applications (Fürstenberger, Richter, Argyris, & Marks, 1982).

Effects on Chromosomal Exchanges : This compound does not induce sister chromatid exchanges (SCEs), unlike its analogue TPA, a powerful tumor promoter. This difference in activity is important in understanding the genetic and epigenetic mechanisms in carcinogenesis (Kinsella & Radman, 1978).

Influence on Gene Expression in Mouse Skin : It does not significantly increase the expression of proto-oncogenes (c-fos, c-myc) and the ornithine decarboxylase gene in mouse skin, unlike other hyperplasiogenic and tumor-promoting phorbol esters. This suggests different biochemical mechanisms underlying its effects on epidermal hyperproliferation (Rose-John et al., 1988).

Role in Ornithine Decarboxylase Activity and Tumor Promotion : Its application does not significantly increase ornithine decarboxylase activity in mouse epidermis, unlike stronger tumor promoters. This indicates a possible lack of correlation between epithelial cell proliferation and tumor promotion (Marks, Bertsch, & Fürstenberger, 1979).

Gastric Acid Secretion : In rat parietal cells, 12-O-tetradecanoylphorbol-13-acetate, but not this compound, significantly affects aminopyrine accumulation and gastric acid secretion. This highlights its potential application in studying gastrointestinal physiology (Anderson & Hanson, 1984).

作用機序

4-O-Methyl-12-O-tetradecanoylphorbol 13-acetate is a weak skin irritant and tumor promoter . It induces hyperproliferation of epidermis in vivo to approximately the same extent as 12-O-tetradecanoylphorbol-13-acetate (TPA), but its hyperproliferative effect is not followed by sustained epidermal hyperplasia . It does not cause early prostaglandin accumulation, and its hyperproliferative effect is insensitive to indomethacin inhibition .

Safety and Hazards

将来の方向性

The mechanism of action of 4-O-Methyl-12-O-tetradecanoylphorbol 13-acetate as a skin mitogen is different from that of TPA . Considering these fundamental differences in biological action between TPA and its methyl ether, this compound is concluded to be an unsuitable negative control compound for studies on the biological effects of phorbol ester tumor promoters . This suggests that future research could focus on understanding these differences and exploring other potential applications of this compound.

特性

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1-hydroxy-8-(hydroxymethyl)-6-methoxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H58O8/c1-8-9-10-11-12-13-14-15-16-17-18-19-30(40)44-33-25(3)36(42)28(31-34(5,6)37(31,33)45-26(4)39)21-27(23-38)22-35(43-7)29(36)20-24(2)32(35)41/h20-21,25,28-29,31,33,38,42H,8-19,22-23H2,1-7H3/t25-,28+,29-,31-,33-,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWNAJUHTLWQQT-XCHBPHIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)OC)CO)C4C1(C4(C)C)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)OC)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H58O8 | |

| Record name | 4-O-METHYL-12-O-TETRADECANOYLPHORBOL-13-ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20699 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973306 | |

| Record name | 9a-(Acetyloxy)-7b-hydroxy-3-(hydroxymethyl)-4a-methoxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-o-methyl-12-o-tetradecanoylphorbol-13-acetate appears as white crystals. (NTP, 1992) | |

| Record name | 4-O-METHYL-12-O-TETRADECANOYLPHORBOL-13-ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20699 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

57716-89-9 | |

| Record name | 4-O-METHYL-12-O-TETRADECANOYLPHORBOL-13-ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20699 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-7b-hydroxy-3-(hydroxymethyl)-4a-methoxy-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57716-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methyl-12-O-tetradecanoylphorbol 13-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057716899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC262645 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9a-(Acetyloxy)-7b-hydroxy-3-(hydroxymethyl)-4a-methoxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol 12-myristate 13-acetate 4-O-methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While both 4-O-Methyl-TPA and TPA can induce epidermal cell proliferation, they differ significantly in their downstream effects. TPA is a potent tumor promoter and elicits prostaglandin-dependent hyperplastic development of the epidermis, resembling a response to epidermal injury [, ]. In contrast, 4-O-Methyl-TPA is a weak tumor promoter and appears to stimulate normal tissue regeneration without inducing sustained epidermal hyperplasia, prostaglandin accumulation, or sensitivity to indomethacin inhibition [, ].

ANone: Research suggests that 4-O-Methyl-TPA is a weak activator of PKC compared to TPA [, ]. This difference in PKC activation strength may contribute to their differing biological activities.

ANone: Similar to TPA, a single application of 4-O-Methyl-TPA can induce changes in keratin gene transcript levels in mouse epidermis. This includes an initial decrease in transcripts for differentiation-related keratins (Mr 67,000 and 59,000) and a subsequent increase in the transcript level for the proliferation-related keratin subunit (Mr 55,000) [].

ANone: While the provided research papers do not explicitly state the molecular formula and weight of 4-O-Methyl-TPA, they describe it as a derivative of TPA with a methyl group substitution at the 4-oxygen position. Based on this information and the known structure of TPA (C36H56O8, 616.83 g/mol), the molecular formula of 4-O-Methyl-TPA can be deduced as C37H58O8 and its molecular weight as 630.86 g/mol.

ANone: The provided research papers primarily focus on the biological activity and mechanisms of action of 4-O-Methyl-TPA. Information regarding its material compatibility and stability under various conditions is not provided in these papers.

ANone: 4-O-Methyl-TPA is not reported to exhibit any catalytic properties in the provided research papers. Its primary role discussed is as a biological tool to study tumor promotion and cellular responses.

ANone: The provided research papers do not mention any computational chemistry studies or QSAR models specifically developed for 4-O-Methyl-TPA.

ANone: The methylation at the 4-oxygen position significantly reduces the tumor-promoting activity of 4-O-Methyl-TPA compared to TPA [, , , ]. This structural modification also diminishes its ability to induce sustained epidermal hyperplasia and prostaglandin accumulation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203392.png)

![N-(Tert-butyl)-3,5-dimethyl-N'-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide](/img/structure/B1203394.png)

![6-Hydroxy-5-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid](/img/structure/B1203399.png)

![N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide](/img/structure/B1203403.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B1203404.png)